
Gabexate
Descripción general
Descripción
Gabexato es un inhibidor sintético de serina proteasa utilizado principalmente como anticoagulante. Se sabe que disminuye la producción de citoquinas inflamatorias y se ha investigado su uso en diversas afecciones médicas, que incluyen cáncer, lesión por isquemia-reperfusión y pancreatitis .
Mecanismo De Acción
Gabexato ejerce sus efectos inhibiendo serina proteasas como la calicreína, la plasmina y la trombina. Se une a los sitios activos de estas enzimas, evitando la formación de fibrina y, por lo tanto, inhibiendo la formación de coágulos sanguíneos. Además, el gabexato disminuye la producción de citoquinas inflamatorias al atenuar la actividad de las vías del factor nuclear kappa-B y la quinasa N-terminal de c-Jun .
Análisis Bioquímico
Biochemical Properties
Gabexate plays a crucial role in biochemical reactions by inhibiting serine proteases such as kallikrein, plasmin, and thrombin . These enzymes are involved in the coagulation cascade, and their inhibition by this compound prevents the formation of fibrin, which is essential for blood clotting . Additionally, this compound interacts with nuclear factor kappa-B (NF-kappaB) and c-Jun N-terminal kinase (JNK) pathways, leading to a decrease in the production of inflammatory cytokines .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits the activation of NF-kappaB and activator protein-1 (AP-1) in human monocytes, leading to a reduction in tumor necrosis factor-alpha production . This inhibition results in decreased inflammation and apoptosis in cancer cells . This compound also reduces the activities of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of serine proteases such as kallikrein, plasmin, and thrombin . This binding prevents the hydrolytic activity of these enzymes, thereby inhibiting the coagulation cascade . This compound also prevents the proteolytic destruction of IkappaB, which deactivates NF-kappaB and interferes with AP-1 binding to DNA . This inhibition leads to a decrease in the production of inflammatory cytokines and other pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known to be stable and effective in reducing inflammation and coagulation in both in vitro and in vivo studies . Studies have shown that this compound can maintain its inhibitory effects on serine proteases and inflammatory pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits serine proteases and reduces inflammation without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including bleeding and other coagulation disorders . The LD50 of this compound in rats is 6480 mg/kg, indicating its relative safety at lower doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of serine proteases and the modulation of inflammatory pathways . It interacts with enzymes such as kallikrein, plasmin, and thrombin, as well as cofactors involved in the coagulation cascade . This compound also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with serine proteases and other biomolecules . This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its inhibitory effects on proteases and inflammatory pathways .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Gabexato se sintetiza a través de una serie de reacciones químicas que involucran la esterificación de derivados del ácido benzoico. El proceso generalmente implica los siguientes pasos:
Esterificación: El 4-hidroxibenzoato de etilo se hace reaccionar con ácido 6-guanidinohexanoico en presencia de un agente deshidratante para formar el enlace éster.
Purificación: El producto se purifica mediante recristalización o cromatografía para obtener gabexato puro.
Métodos de Producción Industrial: La producción industrial de gabexato a menudo implica técnicas de liofilización para preparar mesilato de gabexato para inyección. El proceso incluye:
Disolución: El mesilato de gabexato se disuelve en un solvente adecuado, a menudo con manitol como estabilizador.
Liofilización: La solución se liofiliza para producir un producto estable y liofilizado
Análisis De Reacciones Químicas
Tipos de Reacciones: Gabexato experimenta diversas reacciones químicas, que incluyen:
Hidrólisis: Gabexato se puede hidrolizar a sus ácidos y alcoholes constituyentes.
Oxidación y Reducción: Si bien las reacciones específicas de oxidación y reducción son menos comunes, el gabexato puede participar en reacciones redox bajo ciertas condiciones.
Reactivos y Condiciones Comunes:
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de gabexato.
Oxidación: Los agentes oxidantes fuertes pueden oxidar el gabexato, aunque esta no es una reacción típica para este compuesto.
Productos Principales:
Aplicaciones Científicas De Investigación
Management of Acute Pancreatitis
Gabexate has been extensively studied for its potential benefits in managing acute pancreatitis. Several clinical trials have assessed its efficacy:
- Efficacy in Reducing Complications : A multicenter trial involving 223 patients found that this compound did not significantly reduce complications or mortality associated with moderate to severe acute pancreatitis compared to placebo .
- Prophylaxis of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis : Meta-analyses indicate that this compound may help reduce the incidence of post-endoscopic retrograde cholangiopancreatography pancreatitis, with one study showing a decrease from 6.5% to 1.6% in acute pancreatitis cases among those treated with this compound .
Effects on Sphincter of Oddi Motility
This compound has been shown to influence the motility of the sphincter of Oddi, which is critical in digestive processes. A study involving patients with recurrent pancreatitis demonstrated that this compound significantly reduced phasic activity and contractions in the sphincter, indicating its potential therapeutic role in managing related disorders .
Impact on Gut Microbiota and Metabolomics
Recent research has explored this compound's effects on gut microbiota and metabolomics in septic conditions. In a study on septic rats, this compound administration altered gut microbiota composition and improved clinical outcomes by reducing lung injury associated with sepsis . This suggests that this compound may have broader implications beyond its traditional applications.
Use in Exocrine Pancreatic Insufficiency
This compound has been administered alongside other treatments for patients suffering from exocrine pancreatic insufficiency due to chronic pancreatitis. While it is not a primary treatment, its role as an adjunct therapy may help manage symptoms related to enzyme deficiencies .
Case Study: Efficacy in Acute Pancreatitis
In a randomized controlled study involving 223 patients, this compound was administered at a dosage of 4 g per day for seven days. The results indicated no significant difference in mortality or complications when compared to a placebo group, highlighting the need for further investigation into its effectiveness in this context .
Case Study: Prophylactic Use After Endoscopic Procedures
A meta-analysis reviewed six studies with varying durations of this compound infusion post-endoscopic procedures. Results indicated that prolonged infusion (greater than four hours) significantly reduced the incidence of acute pancreatitis, supporting its use as a prophylactic agent despite high costs and hospitalization requirements .
Summary Table of this compound Applications
Comparación Con Compuestos Similares
Gabexato se compara a menudo con otros inhibidores de serina proteasa como el mesilato de nafamostat. Si bien ambos compuestos se utilizan para tratar afecciones similares, el gabexato es único en su afinidad de unión específica y su gama más amplia de aplicaciones en trastornos inflamatorios y de coagulación .
Compuestos Similares:
Mesilato de Nafamostat: Otro inhibidor de serina proteasa utilizado en afecciones médicas similares.
Sepimostat: Un compuesto estructuralmente relacionado con efectos inhibitorios similares sobre las serina proteasas.
Las propiedades únicas de Gabexato y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en entornos de investigación como clínicos.
Actividad Biológica
Gabexate mesylate, a synthetic serine protease inhibitor, has garnered attention for its diverse biological activities, primarily related to its role in modulating proteolytic processes in various clinical settings. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound exerts its biological effects through the inhibition of several serine proteases, including:
- Thrombin
- Trypsin
- Plasmin
- Kallikrein
The inhibitory concentrations (IC50 values) for these enzymes are reported as follows:
This compound also inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by interfering with the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) in human monocytes .
Acute Pancreatitis
This compound is primarily indicated for the treatment of acute pancreatitis and has been used in various clinical trials. A significant study conducted in Italian hospitals found that this compound was administered in 88 cases for acute pancreatitis and in 62 cases for prophylaxis against pancreatic damage .
Table 1: Clinical Indications for this compound Use
Indication | Number of Cases | Percentage |
---|---|---|
Acute Pancreatitis | 88 | 52% |
Prophylaxis of Pancreatic Damage | 62 | 36% |
In a randomized controlled trial comparing this compound with somatostatin, it was found that this compound effectively reduced the severity of pancreatitis and the incidence of post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis .
Effects on Sphincter of Oddi Motility
Research has demonstrated that this compound influences the motility of the sphincter of Oddi. A pilot study involving patients with recurrent pancreatitis showed that this compound significantly reduced phasic activity and motility index during infusion, suggesting its potential to modulate gastrointestinal motility .
Table 2: Effects of this compound on Sphincter of Oddi Motility
Parameter | Baseline Value | After this compound Infusion |
---|---|---|
Frequency of Contractions | 4.5 ± 1 | 3.6 ± 1 |
Amplitude (mmHg) | 157.4 ± 44 | 80.0 ± 32 |
Motility Index | - | Reduced by 49% |
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been explored through various studies. In animal models, it has been shown to attenuate LPS-induced lung injury by inhibiting neutrophil activation and reducing inflammatory mediator production . Additionally, it has been reported to alleviate allergen-induced airway inflammation in murine models, indicating its potential utility in treating asthma .
Gut Microbiota and Metabolomics
A recent study investigated the effects of this compound on gut microbiota and metabolomics in septic rats. The findings indicated that this compound administration significantly reduced serum inflammatory factors and improved clinical outcomes by modulating gut microbiota composition and metabolic profiles .
Case Studies
- Study on Post-ERCP Pancreatitis : A meta-analysis involving multiple randomized controlled trials concluded that this compound significantly reduced the incidence of post-ERCP pancreatitis compared to placebo groups, highlighting its prophylactic potential .
- Randomized Controlled Trial : In a double-blind trial assessing this compound's efficacy in preventing post-ERCP complications, it was found that while there was a reduction in hyperamylasemia rates, the overall benefits were not statistically significant across all studies analyzed due to heterogeneity among patient populations .
Propiedades
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39492-01-8 | |
Record name | Gabexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.